7-Quinazolinecarboxylic acid, 3,4-dihydro-3-(2-chlorophenyl)-2-methyl-4-oxo-
Description
The compound 7-Quinazolinecarboxylic acid, 3,4-dihydro-3-(2-chlorophenyl)-2-methyl-4-oxo- is a quinazoline derivative characterized by a partially hydrogenated quinazoline core (3,4-dihydro), a 2-chlorophenyl substituent at position 3, a methyl group at position 2, and a ketone (oxo) group at position 4.
Properties
CAS No. |
74101-54-5 |
|---|---|
Molecular Formula |
C16H11ClN2O3 |
Molecular Weight |
314.72 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-2-methyl-4-oxoquinazoline-7-carboxylic acid |
InChI |
InChI=1S/C16H11ClN2O3/c1-9-18-13-8-10(16(21)22)6-7-11(13)15(20)19(9)14-5-3-2-4-12(14)17/h2-8H,1H3,(H,21,22) |
InChI Key |
ZALAGHDPKVWXRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)C(=O)O)C(=O)N1C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Niementowski’s Cyclization
The Niementowski reaction remains a foundational method for constructing the quinazoline core. Anthranilic acid derivatives react with formamide at elevated temperatures (125–130°C) to form 3,4-dihydro-4-oxoquinazoline intermediates. For the target compound, modifications include introducing a 2-chlorophenyl group at position 3 and a methyl group at position 2. This typically involves:
- Step 1 : Condensation of 2-amino-4-methylbenzoic acid with 2-chlorobenzaldehyde in acidic media to form a Schiff base.
- Step 2 : Cyclization with formamide under reflux, yielding the dihydro-4-oxoquinazoline scaffold.
Key challenges include regioselectivity in introducing substituents and side reactions during cyclization. Early methods reported yields of 45–60%, with purity dependent on recrystallization solvents like dioxane.
Grimmel-Guinther-Morgan Synthesis
This approach involves heating o-aminobenzoic acids with amines and phosphorus trichloride in toluene. For the target compound, 2-chloroaniline serves as the amine source, while methyl groups are introduced via in situ alkylation. Reaction conditions (e.g., 2-hour heating at 110°C) favor the formation of 2,3-disubstituted quinazolines. However, competing hydrolysis of phosphorus trichloride necessitates strict anhydrous conditions.
Modern Catalytic Methods
Ferric Chloride-Catalyzed Cyclization
Recent advances employ FeCl₃ as a Lewis acid catalyst to accelerate quinazoline formation. A representative protocol involves:
- Mixing anthranilamide (1 eq) with 2-chlorobenzaldehyde (1 eq) in aqueous FeCl₃ (20 mmol).
- Heating at 80°C for 3 hours to form 2-(2-chlorophenyl)-3-methyl-4-oxoquinazoline-7-carboxylic acid precursor.
- Acidification with HCl to precipitate the product, followed by recrystallization from ethanol.
Advantages :
Phosphorus Oxychloride-Mediated Chlorination
Converting 4-oxo groups to 4-chloro intermediates is critical for subsequent functionalization. A optimized procedure includes:
- Refluxing the 4-oxoquinazoline with POCl₃ (10 eq) and catalytic DMF at 90°C for 4 hours.
- Quenching with ice-water and neutralizing with NH₄OH to isolate 4-chloroquinazoline.
This step achieves >90% conversion, enabling efficient coupling with carboxylic acid derivatives.
Multi-Step Synthesis Protocols
Three-Step Route to Functionalized Derivatives
A robust pathway for generating analogs involves:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Schiff base formation | FeCl₃, H₂O, 80°C, 3h | 75% |
| 2 | POCl₃ chlorination | DMF, 90°C, 4h | 92% |
| 3 | Carboxylic acid coupling | HCl/IPA, reflux, 2h | 68% |
This protocol highlights the importance of HCl in facilitating nucleophilic substitution during the final coupling step.
Industrial-Scale Production
Continuous Flow Reactor Systems
Transitioning from batch to flow chemistry addresses scalability challenges:
- Microreactors enable precise temperature control (ΔT ±1°C), critical for exothermic steps like POCl₃ reactions.
- In-line analytics (e.g., UV-Vis monitoring) reduce purification demands by detecting intermediates in real time.
A pilot study demonstrated a 40% reduction in production costs using flow systems, with throughput reaching 5 kg/day.
Characterization and Quality Control
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form quinazoline derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinazoline derivatives with higher oxidation states.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
3-(2-Chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex quinazoline derivatives, which are of interest in medicinal chemistry and materials science.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Quinazoline derivatives, including this compound, are investigated for their potential as therapeutic agents in the treatment of various diseases such as cancer, bacterial infections, and inflammatory disorders.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between the target compound and its analogs:
Key Differences and Implications
Substituent Effects: The 2-chlorophenyl group in the target compound provides moderate steric bulk and electron-withdrawing effects, which may enhance binding to hydrophobic pockets in biological targets. The methylthio group in CAS 688057-39-8 offers sulfur-based interactions (e.g., hydrogen bonding or van der Waals forces), which could enhance target selectivity .
Hydrogenation State :
- The 3,4-dihydro core of the target compound reduces ring rigidity compared to tetrahydro (CAS 687580-06-9) or hexahydro (CAS 688057-39-8) analogs. This may influence conformational flexibility and interaction with enzymes .
Functional Groups :
- The carboxylic acid in the target compound increases solubility but may limit blood-brain barrier penetration. In contrast, the methyl ester in CAS 688057-39-8 acts as a prodrug, improving bioavailability .
Biological Activity
7-Quinazolinecarboxylic acid, 3,4-dihydro-3-(2-chlorophenyl)-2-methyl-4-oxo- (CAS No. 74101-54-5) is a heterocyclic compound belonging to the quinazoline family. It possesses a unique bicyclic structure characterized by fused benzene and pyrimidine rings, alongside a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, particularly in anticancer research and enzyme inhibition.
- Molecular Formula : C₁₆H₁₁ClN₂O₃
- Molecular Weight : 314.72 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly kinases involved in cell signaling pathways. By modulating these pathways, it exhibits various biological effects, including:
- Inhibition of Cancer Cell Proliferation : The compound has shown potential in inhibiting the proliferation of cancer cells through its action on specific kinases.
- Enzyme Inhibition : It can bind to enzymes or receptors, modulating their activity and leading to significant biological effects.
Biological Activities
Research indicates that 7-quinazolinecarboxylic acid exhibits several notable biological activities:
Structure-Activity Relationship (SAR)
The presence of the 2-chlorophenyl group enhances the reactivity and biological activity of the compound compared to other quinazoline derivatives. Its unique combination of functional groups allows for diverse interactions with biological targets, making it a valuable scaffold for further medicinal chemistry research.
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-Chloro-4-(2-chlorophenyl)-2-quinazolinecarboxylic acid | C₁₆H₁₁Cl₂N₂O₂ | Related structure with different chlorine substitution |
| 7-Chloroquinazoline | C₉H₈ClN₃ | Simpler structure, used in various medicinal applications |
| 3-(3-Chlorophenyl)-2-methylquinazoline | C₁₄H₁₂ClN₃ | Variation with different phenyl substitution |
Case Studies
-
In Vitro Anticancer Studies :
- A study evaluated the anticancer properties of various quinazoline derivatives, including the subject compound, against 59 human cancer cell lines representing nine tumor subpanels. The results indicated significant anti-proliferative activity, positioning it as a candidate for drug development in oncology .
- Enzyme Inhibition Studies :
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for 7-Quinazolinecarboxylic acid derivatives, and how can they be adapted for this compound?
- Methodology : The compound can be synthesized via cyclocondensation reactions using hydrazine hydrate or hydroxylamine hydrochloride in absolute ethanol, as demonstrated for structurally similar quinoxaline and quinoline derivatives . Key steps include refluxing under inert conditions, followed by purification via recrystallization. For the 2-chlorophenyl substituent, mixed aldol condensation with chlorinated aldehydes (e.g., 2-chloro-3-formylquinoline) is effective . Characterization via IR and NMR ensures confirmation of the quinazoline core and substituent positioning.
Q. How should researchers handle and store this compound to ensure stability?
- Guidelines :
- Storage : Keep in a tightly sealed container under dry, inert conditions (argon/nitrogen) at 2–8°C to prevent hydrolysis or oxidation .
- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. Avoid static discharge due to potential reactivity with oxidizing agents .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Techniques :
- Elemental Analysis : Validate empirical formulas (e.g., C, H, N content) against theoretical values .
- Spectroscopy : IR for functional groups (e.g., carbonyl at ~1700 cm⁻¹), ¹H/¹³C NMR for substituent assignment, and mass spectrometry for molecular ion peaks .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, as applied to analogous 4-oxoquinoline derivatives .
Advanced Research Questions
Q. How can computational methods like molecular docking enhance the study of this compound’s biological activity?
- Approach : Use docking software (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., bacterial topoisomerases). Align with structural analogs like quinolones, where the 4-oxo group and chlorophenyl moiety enhance interactions with hydrophobic enzyme pockets . Validate predictions with in vitro assays (e.g., MIC tests against S. aureus).
Q. What strategies resolve contradictions in spectroscopic data for this compound?
- Case Study : Discrepancies in NMR chemical shifts may arise from dynamic proton exchange or solvent effects. Use deuterated solvents (DMSO-d₆) and variable-temperature NMR to stabilize signals. Cross-validate with X-ray data to confirm substituent orientation . For mass spectrometry, high-resolution HRMS (ESI-TOF) distinguishes between isobaric ions and fragmentation pathways .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
- Design :
- Modify Substituents : Introduce electron-withdrawing groups (e.g., fluoro) at the 2-methyl position to enhance metabolic stability .
- Heterocycle Fusion : Annelate pyrazole or isoxazole rings to the quinazoline core, as seen in carbazole derivatives, to improve anti-inflammatory or antimicrobial activity .
- Assay Selection : Use ROS scavenging assays (e.g., DPPH) for antioxidant potential and COX-2 inhibition assays for anti-inflammatory profiling .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Optimization :
- Catalysis : Replace stoichiometric reagents with catalytic systems (e.g., Pd-catalyzed reductive cyclization) to improve atom economy .
- Purification : Transition from column chromatography to recrystallization or continuous-flow systems for scalability. Monitor impurities (e.g., dechlorinated byproducts) via HPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
